molecular formula C10H9N3O B1432641 5-Phenoxypyrimidin-2-amine CAS No. 99185-52-1

5-Phenoxypyrimidin-2-amine

Cat. No. B1432641
CAS RN: 99185-52-1
M. Wt: 187.2 g/mol
InChI Key: NHQAZUPGCSAKCE-UHFFFAOYSA-N
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Description

5-Phenoxypyrimidin-2-amine is a chemical compound with the CAS Number: 99185-52-1. It has a molecular weight of 187.2 and its IUPAC name is 5-phenoxy-2-pyrimidinamine . It is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

5-Phenoxypyrimidin-2-amine is a powder that is stored at room temperature . Its melting point is between 117-120 degrees Celsius . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Discovery and Characterization of A2B Adenosine Receptor Antagonists

A novel series of compounds, including derivatives of 5-phenoxypyrimidin-2-amine, have been identified as potent and selective A2B adenosine receptor antagonists. These compounds, such as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, demonstrate high affinity and efficacy in preclinical models, suggesting potential applications in targeting the A2B adenosine receptor for therapeutic purposes (Vidal et al., 2007).

Synthesis of Analgesic and Anti-inflammatory Agents

5-Ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, related to 5-phenoxypyrimidin-2-amine, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Some of these compounds have shown potency surpassing standard drugs, highlighting their potential in pain management and inflammation treatment (Chhabria et al., 2007).

Antimicrobial Applications

Compounds derived from 5-phenoxypyrimidin-2-amine, such as 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, have been synthesized and shown to possess antimicrobial activities. These synthesized compounds have been characterized and evaluated, indicating their potential use in combating microbial infections (Abdel-Mohsen, 2003).

Study of Tubulin Polymerization Inhibitors in Cancer Therapy

A series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, structurally related to 5-phenoxypyrimidin-2-amine, have been designed and synthesized. These compounds show significant anticancer activity by inhibiting tubulin polymerization and inducing cell cycle arrest, suggesting their use in cancer treatment (Liu et al., 2020).

Antioxidant Activity Study

Research on phenolic derivatives like 5-aminosalicylate, structurally related to 5-phenoxypyrimidin-2-amine, indicates their role as inhibitors of lipid peroxidation and peroxyl radical scavengers. These properties suggest their potential use in protecting against oxidative stress-related damage (Dinis et al., 1994).

Development of 5-HT1A Partial Agonists

Aminopyrimidine derivatives, including those structurally related to 5-phenoxypyrimidin-2-amine, have been developed as novel 5-HT1A agonists. These compounds show promise in the field of neurological and psychiatric disorder treatments due to their selective agonistic properties (Dounay et al., 2009).

Safety And Hazards

The safety information for 5-Phenoxypyrimidin-2-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

5-phenoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-6-9(7-13-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQAZUPGCSAKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxypyrimidin-2-amine

CAS RN

99185-52-1
Record name 5-phenoxypyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Li, L Chen, Q Kang, J Cai, G Zhu - New Journal of Chemistry, 2013 - pubs.rsc.org
In the presence of the [Cp*IrCl2]2/NaOH system, the direct N-alkylation of 2-aminoquinazolines and 2-aminopyrimidines with alcohols afforded the N-exosubstituted 2-(N-alkylamino)…
Number of citations: 24 pubs.rsc.org

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